molecular formula C9H13NO2 B047019 2-(2-Methoxyphenoxy)ethylamine CAS No. 1836-62-0

2-(2-Methoxyphenoxy)ethylamine

Cat. No. B047019
CAS RN: 1836-62-0
M. Wt: 167.2 g/mol
InChI Key: CKJRKLKVCHMWLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methoxyphenoxy)ethylamine derivatives often involves reactions of 2-aminoethanols with p-chloronitrobenzene and base-catalyzed Smiles rearrangement. For instance, Knipe et al. (1977) described the preparation of 2-(p-Nitrophenoxy)ethylamines through these methods, highlighting the chemical versatility and reactivity of these compounds (Knipe, Sridhar, & Lound-Keast, 1977).

Molecular Structure Analysis

Molecular conformation and structure studies, such as those conducted by Macleod and Simons (2004), provide insight into the hydrogen bonding, rigidity, and structural flexibility of 2-phenoxy ethylamine and its derivatives. These studies, often using techniques like resonant two-photon ionisation (R2PI) coupled with infrared ion-dip spectroscopy, offer detailed views of the molecular behavior of such compounds (Macleod & Simons, 2004).

Chemical Reactions and Properties

Research by Luliński and Maciejewska (2013) on 2-(4-Methoxyphenyl)ethylamine imprinted polymers reveals the effect of functional monomers and porogens on the morphology, structure, and recognition properties of these polymers. Their findings demonstrate the compound's high selectivity and affinity towards specific templates, underlying the significance of ethylamine groups and steric effects in recognition mechanisms (Luliński & Maciejewska, 2013).

Physical Properties Analysis

The study of beta-blocker conformations, including 2-phenoxy ethylamine, by Macleod and Simons (2004), also touches upon the physical properties of these molecules. Their research sheds light on the molecular flexibility and the interactions with water molecules, which are crucial for understanding the compound's behavior in different environments (Macleod & Simons, 2004).

Chemical Properties Analysis

The corrosion inhibition efficiency of derivatives like Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate showcases the chemical properties and applications of 2-(2-Methoxyphenoxy)ethylamine derivatives. Djenane et al. (2019) explored these aspects, demonstrating the compound's effectiveness in protecting metals against corrosion, which is attributed to its molecular structure and interaction with metal surfaces (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Safety And Hazards

2-(2-Methoxyphenoxy)ethylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRKLKVCHMWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171449
Record name 2-(2-Methoxyphenoxy)ethyl amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)ethylamine

CAS RN

1836-62-0
Record name 2-(2-Methoxyphenoxy)ethanamine
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Record name 2-(2-Methoxyphenoxy)ethyl amine
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Record name 2-(2-Methoxyphenoxy)ethyl amine
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Record name 2-(2-Methoxyphenoxy)ethanamine
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Record name 2-(2-METHOXYPHENOXY)ETHYL AMINE
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Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 45 mL of a mixture of 96% Ethanol and 4% water by heating the mixture under stirring in a 55° C. water bath. The solution was cooled and left at room temperature without stirring for about 14 hours, the crystals were filtered through a buchner funnel, rinsed twice with about 10 ml cold (4° C.) 96% ethanol, and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Carvedilol (4 g) was dissolved in 39 mL pyridine by stirring at room temperature. 70 mL of water was then added dropwise until crystallization began. The solution was left at room temperature without stirring for about 80 h, then the crystals were filtered through a buchner and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Augstein, WC Austin, RJ Boscott… - Journal of Medicinal …, 1965 - ACS Publications
N-Substituted phenoxyalkylamme derivatives (128) have been prepared and tested for their antihypertensive activity. Observations on structure-activity relationships show that the 2-(2-…
Number of citations: 75 pubs.acs.org
VA Mane, SV Palande, DK Swamy - Journal of Advanced Scientific …, 2021 - sciensage.info
A newly synthesized Schiff base was obtained by the reaction of amine (2-(2-methoxyphenoxy) ethylamine) with carbonyl compound (3, 4-dibromosalicylaldehyde) and their complexes …
Number of citations: 1 sciensage.info
VS Reddy - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Spectroscopic investigation of new azomethine metal complexes and its biological DNA binding studies azomethine derived from 2 2 methoxyphenoxy …
Number of citations: 0 shodhganga.inflibnet.ac.in
G Groszek, M Bednarski, M Dybała, B Filipek - European journal of …, 2009 - Elsevier
The synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol ((RS)-9) and its enantiomers has been described and tested for electrocardiographic, …
Number of citations: 24 www.sciencedirect.com
BA Kumar, M Ashrafuddin, V Rajesh, S Parveen… - 2012 - nopr.niscpr.res.in
Convenient synthesis of pharmaceutically important moiety Carvedilol, 1 (β-adrenergic blocking agent) has been reported utilizing 3-(9H-carbazol-4-yloxy)-1-chloropropan-2-yl phenyl …
Number of citations: 1 nopr.niscpr.res.in
G Groszek, A Bajek, A Bis, A Nowak-Król, M Bednarski… - Molecules, 2010 - mdpi.com
The synthesis of (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-…
Number of citations: 4 www.mdpi.com
WJ Rzeszotarski, RE Gibson, DA Simms… - Journal of Medicinal …, 1983 - ACS Publications
(Aapp) were determined by using rat ventricular muscle (RVM) and rat lung membrane (RLM) preparations. Analysis of the binding studies suggests the existence of different modes of …
Number of citations: 14 pubs.acs.org
J Tengler, I Kapustíková, M Peško… - The Scientific World …, 2013 - hindawi.com
A series of twenty substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were prepared and characterized. As similar compounds have been …
Number of citations: 18 www.hindawi.com
AM Liu, GS Lu - Acta Pharmaceutica Sinica, 1994 - CHINESES PHARMACEUTICAL …
Number of citations: 1
C Weimin, Z Longmei… - CHINESE …, 1999 - CHINESE JOURNAL OF APPLIED …
Number of citations: 0

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